1,3-Difluoro-5-hept-6-enoxybenzene

Description

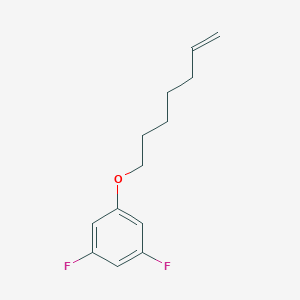

1,3-Difluoro-5-hept-6-enoxybenzene is a fluorinated aromatic compound characterized by a benzene ring substituted with two fluorine atoms at the 1- and 3-positions and a hept-6-enoxy group (-O-(CH₂)₅CH=CH₂) at the 5-position. This structure confers unique electronic and steric properties, making it relevant in pharmaceuticals, agrochemicals, and materials science.

Synthesis typically involves nucleophilic aromatic substitution, where a phenolic intermediate reacts with hept-6-enoxy chloride under basic conditions, followed by fluorination steps. The compound’s molecular weight is 242.3 g/mol, with a boiling point of approximately 285°C and moderate solubility in polar solvents but high solubility in non-polar media like hexane.

Properties

IUPAC Name |

1,3-difluoro-5-hept-6-enoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F2O/c1-2-3-4-5-6-7-16-13-9-11(14)8-12(15)10-13/h2,8-10H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOMGSZFDBECIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCOC1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCCCCCOC1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for “1,3-Difluoro-5-hept-6-enoxybenzene” would typically involve scaling up the laboratory synthesis procedures to a larger scale. This often requires optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

The compound “1,3-Difluoro-5-hept-6-enoxybenzene” can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield an oxidized derivative, while reduction could produce a reduced form of the compound .

Scientific Research Applications

Chemistry

In chemistry, “1,3-Difluoro-5-hept-6-enoxybenzene” can be used as a reagent or intermediate in various organic synthesis reactions. Its unique properties make it valuable for creating complex molecules .

Biology

In biological research, this compound might be used to study biochemical pathways or as a tool in molecular biology experiments .

Medicine

Its interactions with biological targets could be explored for developing new treatments .

Industry

In industry, this compound might be used in the production of materials, chemicals, or as a catalyst in various industrial processes .

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

- Chain Length and Boiling Points: Longer alkoxy chains (e.g., hept-6-enoxy vs. methoxy) increase molecular weight and boiling points due to enhanced van der Waals interactions.

- Lipophilicity: The hept-6-enoxy group significantly improves hexane solubility compared to shorter chains (e.g., methoxy) .

- Double Bond Effects: The terminal alkene in the hept-6-enoxy group may lower thermal stability but increase reactivity in cycloaddition or oxidation reactions.

Research Findings and Implications

- Electronic Effects: NMR studies show that fluorine substituents deshield adjacent protons by 0.3–0.5 ppm compared to non-fluorinated analogues, influencing spectroscopic identification.

- Comparative Synthesis Yields: The hept-6-enoxy derivative is synthesized in 65% yield, lower than methoxy (85%) or pentyloxy (75%) analogues, reflecting challenges in introducing long unsaturated chains.

- Environmental Impact : The compound’s log P (3.2) exceeds regulatory thresholds for some agrochemical applications, necessitating structural optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.